Introduction: Situating a Novel Scaffold in Modern Drug Discovery
Introduction: Situating a Novel Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to N,N-dimethyl-3-(morpholin-4-yl)propanamide
N,N-dimethyl-3-(morpholin-4-yl)propanamide is a tertiary amine and amide-containing organic molecule built upon the morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[3] This guide provides a comprehensive technical overview of N,N-dimethyl-3-(morpholin-4-yl)propanamide, intended for researchers and professionals in drug development.
It is important to note that as of this writing, a specific CAS (Chemical Abstracts Service) registry number for N,N-dimethyl-3-(morpholin-4-yl)propanamide has not been definitively identified in public databases. This may suggest that the compound is a novel chemical entity or is not yet widely commercialized.[4] The information presented herein is synthesized from established chemical principles and data on structurally analogous compounds.
Physicochemical and Structural Properties
The structural characteristics of a compound are foundational to its biological activity and pharmacokinetic profile. N,N-dimethyl-3-(morpholin-4-yl)propanamide combines the hydrogen bond accepting capabilities of the morpholine oxygen and the amide carbonyl with the basicity of the morpholine nitrogen. The N,N-dimethylamide group can influence the compound's polarity, solubility, and its interaction with biological targets.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | Calculated |
| Monoisotopic Mass | 186.13683 Da | |
| IUPAC Name | N,N-dimethyl-3-morpholin-4-ylpropanamide | |
| SMILES | CN(C)C(=O)CCN1CCOCC1 | |
| InChI | InChI=1S/C9H18N2O2/c1-10(2)9(12)3-4-11-5-7-13-8-6-11/h3-8H2,1-2H3 | |
| InChIKey | OMZKADREWASNRC-UHFFFAOYSA-N | |
| Predicted XlogP | -0.7 | |
| Predicted H-Bond Acceptors | 3 | Calculated |
| Predicted H-Bond Donors | 0 | Calculated |
Table 1: Key Physicochemical and Structural Identifiers for N,N-dimethyl-3-(morpholin-4-yl)propanamide.
Synthesis and Purification: A Proposed Protocol
Rationale for Synthetic Strategy
This two-step approach, starting from commercially available reagents, is a common and reliable method for synthesizing amides. The first step, a Michael addition, is a highly efficient C-N bond-forming reaction. The second step, the amide coupling, can be achieved using various reagents, with peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being favored for their high efficiency, mild reaction conditions, and low rate of side reactions, which simplifies purification.[5]
Caption: Proposed synthetic workflow for N,N-dimethyl-3-(morpholin-4-yl)propanamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(morpholin-4-yl)propanoic acid
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To a round-bottom flask, add morpholine (1.0 eq) and acrylic acid (1.05 eq).
-
The reaction can be performed neat or in a solvent such as water or ethanol.
-
Heat the mixture to reflux (approx. 80-100 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If performed neat, dilute with water and acidify with HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-(morpholin-4-yl)propanoic acid.
Step 2: Amide Coupling to form N,N-dimethyl-3-(morpholin-4-yl)propanamide
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Dissolve 3-(morpholin-4-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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To this solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Slowly add a 2M solution of dimethylamine in THF (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.[5]
Work-up and Purification
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield pure N,N-dimethyl-3-(morpholin-4-yl)propanamide.[4]
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound. For N,N-dimethyl-3-(morpholin-4-yl)propanamide, a combination of spectroscopic and chromatographic techniques is recommended.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the chemical structure. The proton NMR should show characteristic signals for the N,N-dimethyl protons, the morpholine ring protons, and the ethylene bridge of the propanamide chain. The carbon NMR will verify the presence of all nine carbon atoms in their respective chemical environments.[5]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to verify the molecular weight and determine the elemental composition, confirming the molecular formula C₉H₁₈N₂O₂. The expected [M+H]⁺ ion would be approximately m/z 187.1441.[7]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) would be suitable. This technique allows for the quantification of the main product and any potential impurities.[5][8]
-
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the tertiary amide C=O stretch.[9][10]
Potential Applications in Drug Development & Research
The structural motifs within N,N-dimethyl-3-(morpholin-4-yl)propanamide suggest several potential avenues for research in drug discovery.
-
Scaffold for CNS-Active Agents : The morpholine ring is a common component in drugs targeting the central nervous system. Its ability to improve pharmacokinetic properties makes it a valuable scaffold.
-
Enzyme Inhibitors : Various morpholine derivatives have been investigated as enzyme inhibitors. For example, novel morpholine-acetamide derivatives have shown potential as anti-tumor agents through the inhibition of carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α).[11]
-
GPCR Ligands : Given the prevalence of piperidine and morpholine scaffolds in G-protein coupled receptor (GPCR) ligands, it is plausible that this compound could be explored as a starting point for developing new modulators of this important receptor class.[4]
-
General Medicinal Chemistry Building Block : The compound can serve as a versatile building block, allowing for further chemical modifications to explore structure-activity relationships (SAR) in various therapeutic areas. The synthesis and biological evaluation of derivatives could lead to the discovery of novel therapeutic agents.[1]
Conclusion
N,N-dimethyl-3-(morpholin-4-yl)propanamide represents an interesting, albeit under-documented, chemical entity with potential applications in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from related structures. The proposed protocols offer a self-validating system, where successful synthesis can be unequivocally confirmed through the described analytical methodologies. As with any novel compound, further research is necessary to fully elucidate its biological activity and therapeutic potential.
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- Google Patents. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem.
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